

Allyl butyrate chemical structure and properties

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Compound of Interest

Compound Name: *Allyl butyrate*

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An In-depth Technical Guide to Allyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl butyrate (also known as prop-2-enyl butanoate) is an organic ester characterized by its distinct fruity aroma, often likened to pineapple or apricot. While its primary application lies within the flavor and fragrance industries, its chemical structure, comprising a reactive allyl group and a butyrate moiety, presents potential for further investigation in chemical synthesis and preliminary exploration in biomedical research.^[1] This document provides a comprehensive technical overview of **allyl butyrate**, detailing its chemical structure, physicochemical properties, synthesis protocols, analytical methodologies, and a summary of the biological activities associated with its hydrolysis product, butyrate.

Chemical Structure and Identification

Allyl butyrate is systematically named prop-2-enyl butanoate under IUPAC nomenclature.^[1] The structure consists of a butyrate group esterified with an allyl alcohol. The presence of the allyl group's carbon-carbon double bond makes it a site for potential polymerization and other addition reactions.^[1]

Table 1: Chemical Identifiers for **Allyl Butyrate**

Identifier	Value
IUPAC Name	prop-2-enyl butanoate[2]
Synonyms	Allyl butanoate, 2-Propenyl butanoate, Butyric acid, allyl ester[2]
CAS Number	2051-78-7[3]
Molecular Formula	C ₇ H ₁₂ O ₂ [3]
Molecular Weight	128.17 g/mol [3]
Canonical SMILES	CCCC(=O)OCC=C[2]
InChI	1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3[3]
InChI Key	RMZIOVJHUJAAEY-UHFFFAOYSA-N[3]

Physicochemical Properties

Allyl butyrate is a colorless liquid at room temperature and is characterized by its volatility and limited solubility in water.[2][4] It is, however, soluble in organic solvents such as ethanol and oils.[2] A summary of its key quantitative properties is presented in Table 2.

Table 2: Physicochemical Properties of **Allyl Butyrate**

Property	Value	Conditions
Boiling Point	142-143 °C[4]	760 mmHg
44-45 °C[3]	15 mmHg	
Melting Point	-80 °C (estimated)[2][5]	760 mmHg
Density	0.902 g/mL[3]	25 °C
Refractive Index (n_D)	1.414[3]	20 °C
Flash Point	42 °C (107.6 °F)	Closed Cup
Vapor Pressure	4.44 mmHg[4]	25 °C
Water Solubility	1.233 g/L (1233 mg/L)[4]	25 °C (estimated)
LogP (Octanol/Water)	2.2[1]	-

Synthesis and Experimental Protocols

Allyl butyrate is most commonly synthesized via Fischer-Speier esterification. Alternative methods, including biocatalysis, offer milder reaction conditions.

Fischer-Speier Esterification

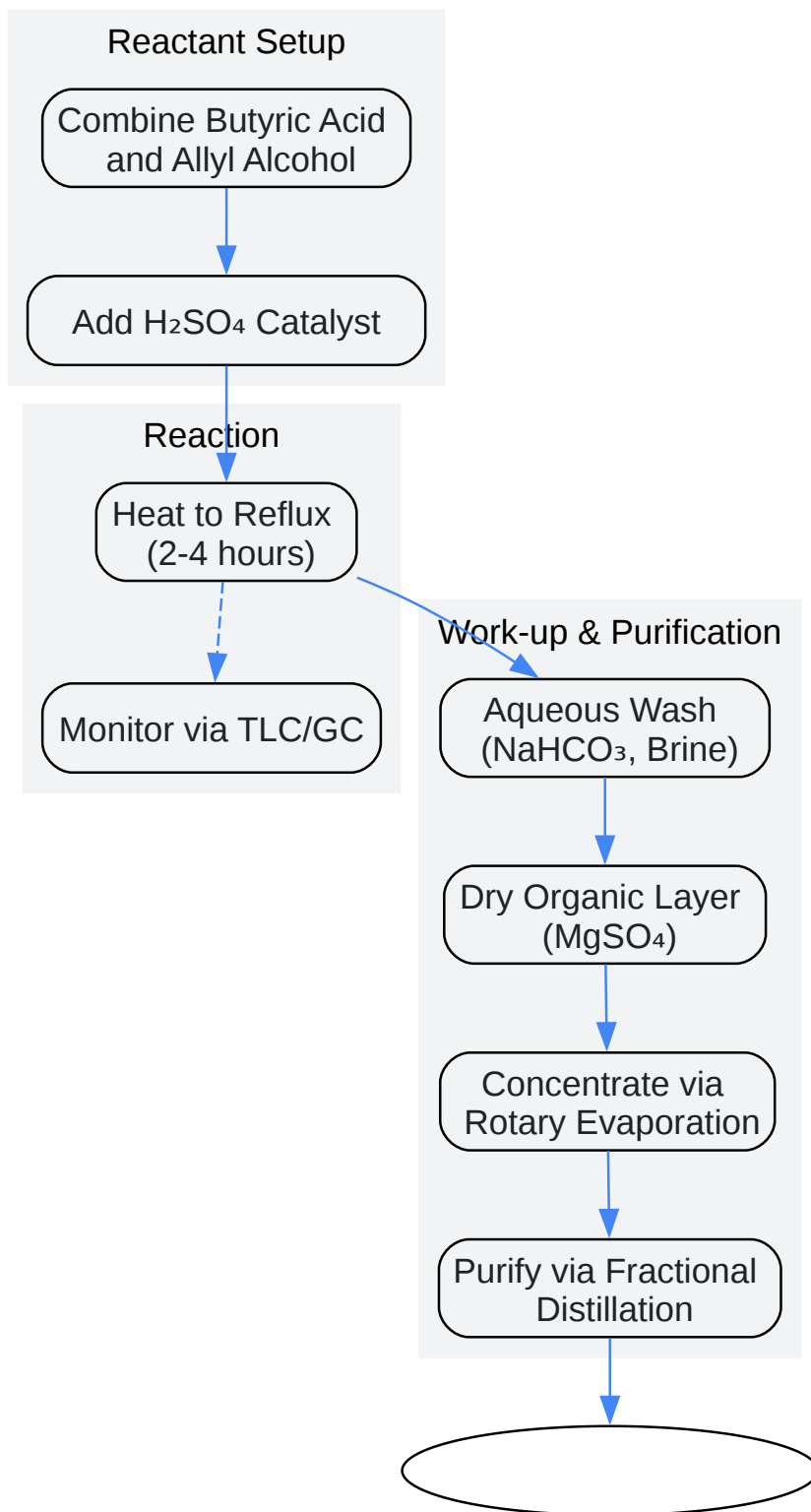
This is the most traditional and widely used method, involving the acid-catalyzed reaction between butyric acid and allyl alcohol.[1]

Experimental Protocol: Fischer Esterification

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 eq) and allyl alcohol (1.2 eq).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3% of the molar quantity of the limiting reagent).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid, followed by a saturated sodium chloride (brine) solution to remove excess water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **allyl butyrate**.

Workflow for Fischer Esterification of Allyl Butyrate



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Workflow for Fischer Esterification of **Allyl Butyrate**.

Biocatalytic Synthesis

Enzymatic methods using lipases or cutinases are gaining traction as greener alternatives. These reactions proceed under milder conditions, often with higher selectivity.^{[1][6]}

Experimental Protocol: Biocatalytic Synthesis

- **Reaction Setup:** In a sealed vial, combine butyric acid (100 mM) and allyl alcohol (100-150 mM) in a non-aqueous solvent such as isooctane.^[6]
- **Enzyme Addition:** Add an immobilized enzyme, such as *Rhodococcus cutinase* (e.g., 100 mg).^[6]
- **Incubation:** Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with shaking (e.g., 140 rpm) for 8-24 hours.^[6]
- **Analysis:** The conversion to **allyl butyrate** can be quantified by withdrawing aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) or GC.
- **Purification:** The enzyme can be filtered off for reuse. The solvent is removed under vacuum, and the product is purified via distillation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of volatile compounds like **allyl butyrate**.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a stock solution of **allyl butyrate** in a suitable solvent (e.g., dichloromethane or hexane). Create a series of calibration standards by serial dilution. For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.^{[7][8]}
- **Internal Standard:** Add a known concentration of an internal standard (e.g., hexyl acetate) to all samples and standards for accurate quantification.^[7]
- **GC-MS Parameters (Illustrative):**

- Injection: 1 μ L of the sample is injected in splitless mode.[\[9\]](#)
- Column: Use a polar capillary column (e.g., DB-WAX or similar).[\[8\]](#)
- Oven Program: Start at 55 °C (hold 1 min), ramp to 105 °C at 8 °C/min (hold 2 min), then ramp to 190 °C at 30 °C/min (hold 1 min).[\[9\]](#)
- Carrier Gas: Helium.
- MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode (e.g., m/z 40-130) or Selected Ion Monitoring (SIM) for higher sensitivity.[\[9\]](#)
- Data Analysis: Identify **allyl butyrate** by its retention time and mass spectrum. Quantify using a calibration curve plotting the peak area ratio of the analyte to the internal standard against concentration.[\[7\]](#)

Workflow for GC-MS Analysis of Allyl Butyrate

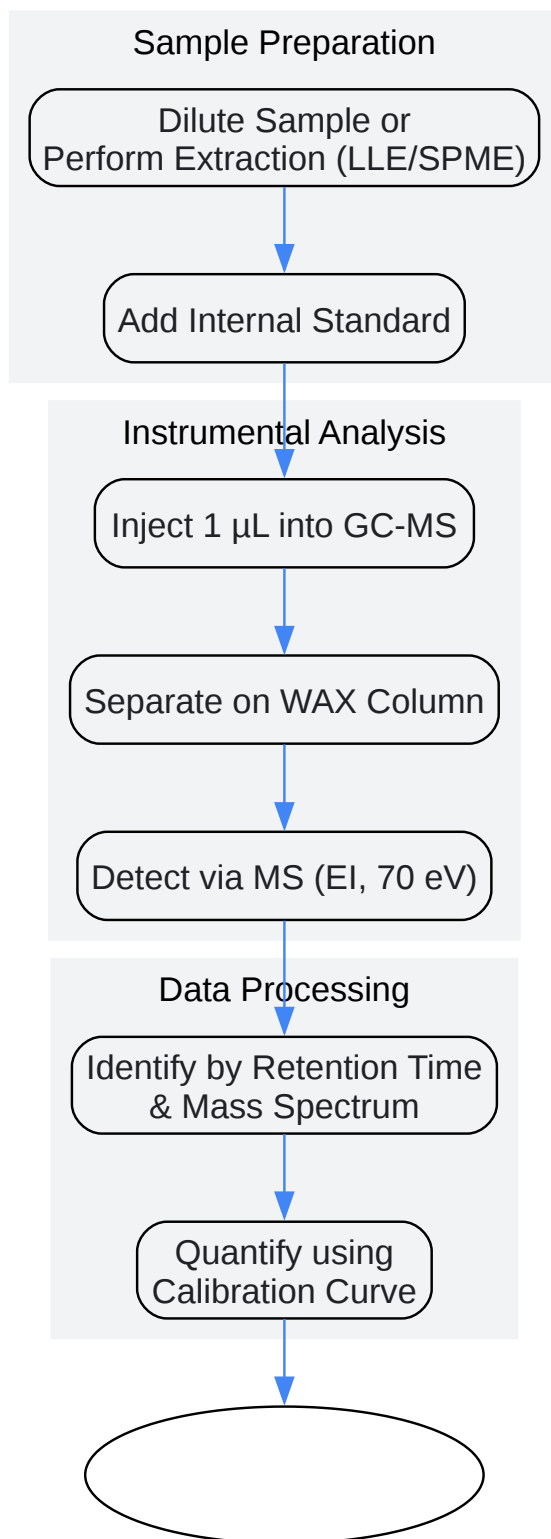
[Click to download full resolution via product page](#)Workflow for GC-MS Analysis of **Allyl Butyrate**.

Table 3: Spectroscopic Data for **Allyl Butyrate**

Spectrum Type	Key Peaks / Shifts
¹³ C NMR	Characteristic peaks for the ester carbonyl (~173 ppm), allyl group carbons (~132, 118, 65 ppm), and butyrate alkyl chain carbons are expected. [3] [10]
FTIR	Strong C=O stretch for the ester (~1740 cm ⁻¹), C-O stretch (~1170 cm ⁻¹), and peaks corresponding to the C=C stretch of the allyl group (~1645 cm ⁻¹). [1] [2]
Mass Spec (EI)	The mass spectrum shows characteristic fragment ions. The base peak is often observed at m/z 71, corresponding to the butyryl cation [C ₄ H ₇ O] ⁺ . Other significant fragments can be seen at m/z 43 and 41.

Biological Activity and Signaling Pathways (of Butyrate)

Direct research into the specific biological activities and signaling pathways of **allyl butyrate** is limited. It is anticipated that in a biological system, **allyl butyrate** would be hydrolyzed by esterase enzymes into allyl alcohol and butyrate. The biological effects would therefore likely be dominated by the well-characterized activities of butyrate, a short-chain fatty acid (SCFA).

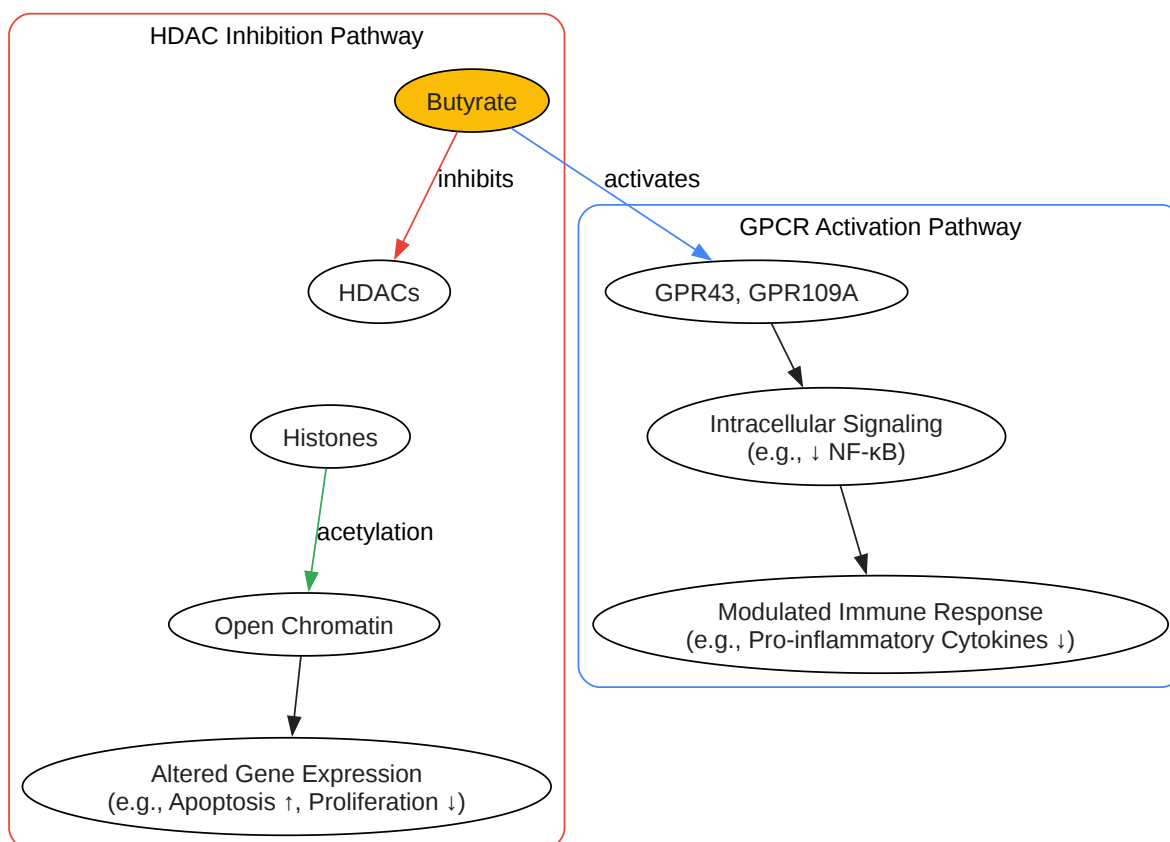
Butyrate is a key energy source for colonocytes and a potent modulator of host cell function, primarily through two mechanisms:[\[11\]](#)[\[12\]](#)

- **Histone Deacetylase (HDAC) Inhibition:** Butyrate is a well-known inhibitor of HDACs. By preventing the removal of acetyl groups from histones, it leads to a more open chromatin structure, altering the expression of numerous genes involved in cell proliferation, apoptosis, and inflammation.[\[11\]](#)[\[13\]](#)

- G-Protein Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A.[11][12] Activation of these receptors on gut epithelial and immune cells triggers downstream signaling cascades that modulate immune responses, such as reducing the production of pro-inflammatory cytokines.[14]

Preliminary studies have suggested that **allyl butyrate** may possess some antimicrobial properties, but further research is required to validate these findings and elucidate the mechanism.[15]

Known Signaling Pathways of Butyrate (Hydrolysis Product)

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Known Signaling Pathways of Butyrate (Hydrolysis Product).

Safety and Handling

Allyl butyrate is classified as a flammable liquid and can be harmful if swallowed or in contact with the skin.[16] It is also known to cause skin, eye, and respiratory irritation.[16]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H301+H311 (Toxic if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

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